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2-[(Pentan-2-yl)amino]cyclohexan-1-ol

Cat. No.: B13263564
M. Wt: 185.31 g/mol
InChI Key: CXBGJKXCXOOKHA-UHFFFAOYSA-N
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Description

Contextual Significance of β-Amino Alcohols in Asymmetric Organic Synthesis

β-amino alcohols are crucial chiral ligands and synthons in the synthesis of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn Their importance in asymmetric catalysis is well-established, where they play a pivotal role in controlling the stereochemical outcome of a reaction. westlake.edu.cn The development of efficient methods for the synthesis of chiral β-amino alcohols is an active area of research, with various strategies being explored, including asymmetric cross-coupling reactions and biocatalysis. westlake.edu.cnnih.gov These methods aim to produce β-amino alcohols with high enantiomeric excess, which is a measure of their stereochemical purity. westlake.edu.cn

The utility of β-amino alcohols is demonstrated in a variety of asymmetric reactions, such as the Henry reaction, which forms a new carbon-carbon bond. rsc.org In such reactions, the chiral β-amino alcohol ligand coordinates to a metal catalyst, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. rsc.org

Overview of Cyclohexanol-Based Amino Alcohol Scaffolds in Stereoselective Transformations

The cyclohexanol (B46403) backbone provides a rigid and well-defined stereochemical framework for the amino alcohol functionality. This rigidity is advantageous in asymmetric catalysis as it reduces the number of possible conformations of the catalyst-substrate complex, leading to higher stereoselectivity. Derivatives of 2-aminocyclohexan-1-ol have been successfully employed as ligands in asymmetric transfer hydrogenations of ketones and phenyl transfer reactions to aldehydes, yielding products with high enantiomeric excess. nih.gov

The synthesis of highly substituted cyclohexane (B81311) derivatives with multiple stereocenters can be achieved through one-pot sequential organocatalytic reactions. nih.gov These complex transformations often utilize chiral catalysts to control the stereochemical outcome, highlighting the importance of the catalyst's structure in achieving the desired product. nih.gov

Stereochemical Principles of 2-Aminocyclohexan-1-ol Derivatives

The stereochemistry of 2-aminocyclohexan-1-ol derivatives is defined by the relative orientation of the amino and hydroxyl groups on the cyclohexane ring. These groups can be either on the same side of the ring (cis) or on opposite sides (trans). The specific stereoisomer used as a ligand or chiral auxiliary can have a profound impact on the stereochemical outcome of a reaction.

The resolution of racemic mixtures of 2-aminocyclohexanol (B3021766) derivatives is a common method to obtain enantiomerically pure compounds. nih.gov This can be achieved by using chiral resolving agents, such as mandelic acid, which form diastereomeric salts that can be separated. nih.gov Once resolved, the enantiomerically pure amino alcohols can be further modified to create a diverse range of chiral ligands. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO B13263564 2-[(Pentan-2-yl)amino]cyclohexan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-(pentan-2-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-6-9(2)12-10-7-4-5-8-11(10)13/h9-13H,3-8H2,1-2H3

InChI Key

CXBGJKXCXOOKHA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1CCCCC1O

Origin of Product

United States

Stereochemical Characterization and Conformational Analysis of 2 Pentan 2 Yl Amino Cyclohexan 1 Ol

Intrinsic Chirality and Stereoisomeric Forms of 2-[(Pentan-2-yl)amino]cyclohexan-1-ol

The molecular structure of this compound possesses three distinct chiral centers, which gives rise to multiple stereoisomeric forms. The chirality originates from:

Carbon-1 of the cyclohexane (B81311) ring, bonded to the hydroxyl group.

Carbon-2 of the cyclohexane ring, bonded to the amino group.

Carbon-2 of the pentan-2-yl side chain.

Due to these three chiral centers, a total of 2³ or eight stereoisomers are possible. These isomers can be categorized based on the relative orientation of the hydroxyl and amino groups on the cyclohexane ring (cis or trans) and the absolute configuration (R or S) at each of the three chiral centers.

The relationship between the substituents on the cyclohexane ring is crucial. Geometric isomers are designated as cis when both substituents are on the same side of the ring and trans when they are on opposite sides. libretexts.org Each of these geometric isomers exists as a set of enantiomers and diastereomers based on the specific R/S configuration at each stereocenter.

Table 1: Potential Stereoisomeric Forms of this compound

Ring Configuration C1 Configuration C2 Configuration C2' (Pentan-2-yl) Configuration Stereoisomer Description
trans R R R Diastereomer
trans S S S Enantiomer of the above
trans R R S Diastereomer
trans S S R Enantiomer of the above
cis R S R Diastereomer
cis S R S Enantiomer of the above
cis R S S Diastereomer

Conformational Dynamics of the Cyclohexane Ring System

Chair and Twist-Boat Conformations and Interconversion Pathways

The most stable conformation for a cyclohexane ring is the chair conformation, which eliminates virtually all torsional strain and has near-ideal tetrahedral bond angles. libretexts.org The molecule can undergo a "ring flip," a process where one chair conformation converts into another. During this interconversion, the ring passes through higher-energy intermediate conformations, including the half-chair and the twist-boat. The twist-boat is more stable than the pure boat conformation but is still an energy maximum on the pathway between the two chair forms. For substituted cyclohexanes, the two chair conformers resulting from a ring flip are typically not equivalent in energy. libretexts.org

Steric and Electronic Influences on Conformational Preference

The preference for a particular chair conformation is dictated by the steric and electronic properties of the substituents.

Steric Influences: Substituents on a cyclohexane ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Due to unfavorable steric interactions known as 1,3-diaxial interactions between an axial substituent and the two axial hydrogens on the same side of the ring, bulkier groups strongly prefer the equatorial position. ucalgary.ca In this compound, the (pentan-2-yl)amino group is significantly larger than the hydroxyl group, creating a strong preference for it to occupy an equatorial position. ucalgary.ca

Electronic Influences: In derivatives of trans-2-aminocyclohexanol, electronic factors can counteract steric preferences. researchgate.netwestmont.edu An intramolecular hydrogen bond can form between the hydroxyl group and the amino group. This interaction is particularly significant when both groups are in axial positions, which can stabilize the otherwise sterically disfavored diaxial conformer. researchgate.net The stability of this hydrogen bond is highly dependent on the environment; it is more stabilizing in non-polar solvents, whereas polar solvents can form intermolecular hydrogen bonds, diminishing the effect of the intramolecular one. westmont.edu For the cis isomer, where one group is axial and the other is equatorial, an intramolecular hydrogen bond is also possible and influences the conformational equilibrium.

Computational Methodologies for Conformational Studies

Computational chemistry provides powerful tools for investigating the complex conformational landscape of molecules like this compound. These methods allow for the calculation of the relative stabilities of different conformers and the energy barriers for their interconversion.

Molecular Mechanics and Quantum Chemical Calculations

Molecular Mechanics (MM): This approach uses classical physics to model the energy of a molecule based on bond lengths, bond angles, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions). MM methods are computationally inexpensive, making them suitable for rapidly exploring the vast number of possible conformations to identify low-energy candidates.

Quantum Chemical Calculations: These methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to provide a more accurate description of the electronic structure and energy of a molecule. researchgate.net Although computationally more demanding, quantum calculations are used to refine the geometries and energies of the most stable conformers identified by molecular mechanics. They are particularly important for accurately modeling subtle electronic effects like hyperconjugation and hydrogen bonding that influence conformational preferences. researchgate.net

Prediction of Minimum Energy Conformations

The primary goal of computational conformational analysis is to identify the global minimum energy conformation—the most stable three-dimensional arrangement of the molecule. mdpi.com The process typically involves a systematic or random search of the conformational space using a low-cost method like molecular mechanics. The resulting low-energy structures are then subjected to more accurate quantum chemical calculations to determine their relative energies (ΔE) and Gibbs free energies (ΔG). researchgate.net These energy differences allow for the prediction of the equilibrium populations of each conformer at a given temperature, providing a detailed picture of the molecule's dynamic behavior in solution or the gas phase. nih.gov

Table 2: Comparison of Computational Methodologies

Feature Molecular Mechanics (MM) Quantum Chemical Calculations (e.g., DFT)
Fundamental Principle Based on classical mechanics (force fields) Based on quantum mechanics (electron density)
Computational Cost Low, very fast High, can be slow for large molecules
Accuracy Good for geometries and relative conformer energies High, provides accurate energies and electronic properties
Primary Use Initial broad conformational searches Refinement of energies and geometries of key conformers

| Handling of Electronic Effects | Implicitly handled through parameterization | Explicitly calculates electronic structure and interactions |

Elucidation of Absolute and Relative Stereochemistry for this compound Isomers

The molecule this compound possesses three stereogenic centers: C1 and C2 of the cyclohexanol (B46403) ring, and C2' of the pentan-2-yl group. Consequently, there are 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. A complete stereochemical characterization requires the determination of both the relative configuration of the substituents on the cyclohexane ring (cis or trans) and the absolute configuration (R/S) at each of the three chiral centers. This elucidation is typically achieved through a combination of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and chemical derivatization methods.

The relative stereochemistry of the hydroxyl and amino groups on the cyclohexane ring is established primarily through ¹H NMR spectroscopy. The key parameter is the vicinal coupling constant (³JH1,H2) between the protons attached to C1 and C2. The magnitude of this coupling is dependent on the dihedral angle between the two protons, as described by the Karplus equation.

In trans-isomers, the two chair conformations result in either a diaxial or a diequatorial relationship between H1 and H2. A diaxial orientation corresponds to a dihedral angle of approximately 180°, giving a large coupling constant, typically in the range of 9-12 Hz. westmont.edu Conversely, a diequatorial orientation (approx. 60° dihedral angle) results in a small coupling constant of 2-5 Hz. westmont.edu In solution, the cyclohexane ring undergoes rapid chair-flipping, leading to an observed coupling constant that is a weighted average of the values for the two conformers. The position of this conformational equilibrium is influenced by the steric bulk of the substituents, which generally prefer the equatorial position. westmont.edu

For cis-isomers, the H1-H2 relationship is always axial-equatorial, regardless of the chair conformation. This corresponds to a dihedral angle of approximately 60°, resulting in a small coupling constant, typically between 2-5 Hz. Therefore, a large observed ³JH1,H2 value is a definitive indicator of a trans relative stereochemistry, where the diaxial conformer is significantly populated. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are used to confirm the H1-H2 coupling relationship unambiguously. longdom.org

Table 1: Expected ¹H NMR Vicinal Coupling Constants (³JH1,H2) for Stereoisomers of 2-Aminocyclohexan-1-ol Derivatives
Relative StereochemistryH1-H2 RelationshipExpected Coupling Constant (Hz)
trans (diaxial)anti-periplanar9 – 12
trans (diequatorial)gauche2 – 5
cis (axial-equatorial)gauche2 – 5

Once the relative stereochemistry is known, the absolute configuration of the chiral centers must be determined. As NMR spectroscopy is inherently achiral, distinguishing between enantiomers requires the use of a chiral auxiliary. Mosher's method is a widely employed NMR-based technique for this purpose. nih.govsigmaaldrich.com The method involves the chemical derivatization of the chiral amino alcohol with both enantiomers of a chiral reagent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl).

Reaction of a single enantiomer of this compound with (R)-MTPA-Cl and (S)-MTPA-Cl produces two different diastereomers. These diastereomers have distinct physical properties and, crucially, different ¹H NMR spectra. acs.orgillinois.edu The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding or deshielding of the protons located near the newly formed ester or amide bond.

By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives, a series of chemical shift differences (ΔδSR = δS - δR) can be calculated for various protons in the molecule. nih.govspringernature.com According to the established model for Mosher's amides/esters, the protons that lie on one side of the MTPA plane in the molecule's preferred conformation will have a positive ΔδSR value, while those on the other side will have a negative value. illinois.edu This pattern of positive and negative ΔδSR values allows for the unambiguous assignment of the absolute configuration at the carbinol (C1) or amino (C2) center to which the MTPA is attached. A similar analysis can be applied to determine the configuration of the C2' center in the pentan-2-yl group.

While more resource-intensive, single-crystal X-ray crystallography offers a definitive method for determining both the relative and absolute stereochemistry of a compound, provided that a suitable crystal of a single stereoisomer can be grown. rsc.orgmdpi.com

Table 2: Illustrative Application of Mosher's Method for Determining Absolute Configuration
Proton GroupHypothetical δ for (S)-MTPA Derivative (ppm)Hypothetical δ for (R)-MTPA Derivative (ppm)Calculated ΔδSR (ppm)Inferred Spatial Position Relative to MTPA Phenyl Group
Cyclohexyl-Ha4.154.25-0.10Right side
Cyclohexyl-Hb2.302.20+0.10Left side
Pentan-2-yl-CH31.050.98+0.07Left side

Advanced Synthetic Strategies for 2 Pentan 2 Yl Amino Cyclohexan 1 Ol and Analogues

Asymmetric Synthesis Approaches to Amino Alcohols

The synthesis of enantiomerically pure amino alcohols, such as 2-[(pentan-2-yl)amino]cyclohexan-1-ol and its analogues, is a significant focus in organic chemistry due to their prevalence in biologically active molecules and their use as chiral auxiliaries. diva-portal.orgnih.gov A variety of advanced synthetic strategies have been developed to control the stereochemistry at the two adjacent stereocenters.

Diastereoselective and Enantioselective Routes to β-Amino Alcohols

The creation of β-amino alcohols with specific stereochemistry is often achieved through diastereoselective and enantioselective methods. One powerful approach involves the enantiospecific rearrangement of N,N-dialkyl-β-amino alcohols, which can be derived from α-amino acids. acs.orgnih.gov This rearrangement, often facilitated by reagents like trifluoroacetic anhydride (B1165640) (TFAA), proceeds through an aziridinium (B1262131) intermediate. acs.orgorganic-chemistry.orgacs.org The subsequent nucleophilic attack by a trifluoroacetate (B77799) anion on the more substituted carbon of this intermediate, followed by saponification, yields the desired 1,2-amino alcohol with high enantiomeric excess (up to 99% ee). acs.orgacs.org This method is advantageous as it can be performed with catalytic amounts of TFAA, making it more efficient than stoichiometric approaches. organic-chemistry.orgacs.org

Another strategy is the diastereoselective reduction of β-amino ketones. rsc.org For instance, N-PMP-protected β-amino ketones can be reduced to their corresponding γ-amino alcohols with high diastereoselectivity. ru.nl The choice of catalyst system can selectively produce either the syn- or anti-diastereomer. Iridium-catalyzed asymmetric transfer hydrogenation typically yields the anti-products, while rhodium-catalyzed asymmetric hydrogenation produces the syn-products. ru.nl

A one-pot methodology for synthesizing enantiopure anti-β-amino alcohols starts from α-(N,N-dibenzylamino)benzyl esters derived from α-amino acids. acs.org This process involves the reduction of the ester to an aldehyde with DIBAL-H at low temperatures, followed by the in-situ addition of a Grignard reagent. This approach avoids the isolation of potentially unstable aldehydes and provides anti-β-amino alcohols in good yields and with excellent stereoselectivity. acs.org

Catalytic Asymmetric Aminohydroxylation of Olefins

Catalytic asymmetric aminohydroxylation (AA) of olefins is a direct and powerful method for the synthesis of enantioenriched vicinal amino alcohols. nih.govnih.gov This reaction involves the suprafacial, vicinal addition of a hydroxyl group and a nitrogen-containing moiety across a double bond. nih.gov The Sharpless asymmetric aminohydroxylation is a well-established example, utilizing an osmium catalyst in conjunction with a chiral ligand, typically derived from dihydroquinidine (B8771983) or dihydroquinine, to induce chirality. nih.govnih.gov

This method can achieve high yields (up to 97%) and excellent enantioselectivity (up to 99% ee). nih.gov A variety of nitrogen sources can be employed, including sulfonamides, carbamates, and amino-substituted heterocycles. nih.govorganic-chemistry.org The use of primary amides as nitrogen sources has expanded the scope of this reaction, with N-bromo, N-lithio salts of primary carboxamides proving to be effective. organic-chemistry.org The choice of the nitrogen source can significantly influence the reaction's efficiency. organic-chemistry.org More recently, enzymatic approaches using engineered hemoproteins have been developed for the asymmetric aminohydroxylation of styrenyl olefins, offering a biocatalytic route to these valuable compounds. thieme-connect.com

Catalyst SystemChiral LigandNitrogen SourceTypical SubstrateEnantiomeric Excess (ee)
Osmium TetroxideDihydroquinidine (DHQD) derivedAmino-substituted heterocyclesOlefinsUp to 99% nih.gov
Osmium TetroxideChiral LigandsN-bromo, N-lithio carboxamidesOlefinsHigh organic-chemistry.org
Engineered Hemoprotein(Cytochrome c variant)O-pivaloylhydroxylamineStyrenyl OlefinsUp to 96:4 er thieme-connect.com

Stereoselective Ring-Opening of Epoxides with Amines

The nucleophilic ring-opening of epoxides with amines is a classical and highly effective strategy for the synthesis of β-amino alcohols, including 2-aminocyclohexanol (B3021766) derivatives. rroij.com This reaction, when applied to a cyclic epoxide like cyclohexene (B86901) oxide, results in a trans-diaxial addition, leading to the formation of a trans-2-aminocyclohexanol. The stereochemistry of the resulting amino alcohol is dictated by the stereochemistry of the starting epoxide. Given that enantiomerically pure epoxides are readily accessible, this method provides a reliable route to enantiopure syn- and anti-β-amino alcohols. diva-portal.org

The regioselectivity of the ring-opening can be a challenge with unsymmetrical epoxides. However, for symmetrical epoxides like cyclohexene oxide, this is not a concern. researchgate.net The reaction can be catalyzed by various agents, including Lewis acids and Brønsted acids. researchgate.net For instance, lithium bromide has been shown to be an inexpensive and efficient catalyst for this transformation under solvent-free conditions. rroij.com Metal- and solvent-free protocols, such as using acetic acid as a mediator, have also been developed, offering a greener alternative that provides β-amino alcohols in high yields with excellent regioselectivity. rsc.orgscispace.com

Reductive Amination and Asymmetric Hydrogenation of Precursors

Reductive amination is a versatile method for synthesizing amines through the reaction of a ketone or aldehyde with an amine, followed by the reduction of the intermediate imine. wikipedia.orglibretexts.org To synthesize a compound like this compound, a precursor such as 2-hydroxycyclohexanone could be reacted with pentan-2-amine, followed by reduction. Alternatively, 2-aminocyclohexan-1-ol could be reacted with pentan-2-one in the presence of a reducing agent. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.com

Asymmetric hydrogenation of prochiral ketones is a powerful tool for establishing the stereochemistry of the alcohol center. nih.govscilit.com For the synthesis of chiral amino alcohols, the asymmetric hydrogenation of α-amino ketones is particularly relevant. nih.gov This has been achieved with high efficiency using various transition metal catalysts, including those based on rhodium, ruthenium, and more recently, iron. nih.govrsc.org Cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has also been developed, providing chiral vicinal amino alcohols in high yields and with excellent enantioselectivities (up to 99% ee). nih.gov This method often relies on an amino-group-assisted coordination to the metal center to achieve high stereocontrol. nih.gov

Precursor TypeReagentsKey TransformationStereocontrol
α-Amino KetoneH₂, Chiral Catalyst (e.g., Co, Rh, Ru, Ir)Asymmetric HydrogenationCatalyst-controlled
Ketone + AmineReducing Agent (e.g., NaBH₃CN)Reductive AminationSubstrate or reagent-controlled
α-dibenzylamino β-ketoestersIr/f-phamidol, H₂Dynamic Kinetic Asymmetric HydrogenationCatalyst-controlled

Resolution Techniques for Racemic 2-Aminocyclohexanol Derivatives

When asymmetric synthesis is not employed, the resulting product is often a racemic mixture of enantiomers. libretexts.org Resolution is the process of separating these enantiomers. wikipedia.org

Chemical Resolution with Chiral Resolving Agents

Chemical resolution is a widely used technique that involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. libretexts.org After separation, the resolving agent is removed to yield the individual enantiomers. wikipedia.org

For the resolution of racemic 2-aminocyclohexanol derivatives, chiral acids are commonly employed as resolving agents. nih.govacs.orgacs.org A particularly effective method for resolving racemic trans-2-(N-benzyl)amino-1-cyclohexanol involves the sequential use of (R)- and (S)-mandelic acid. nih.govacs.org This process allows for the isolation of both enantiomers with over 99% enantiomeric excess. nih.govacs.org The procedure is efficient and allows for the nearly quantitative recovery of the mandelic acid. nih.govacs.org Other chiral acids that can be used for the resolution of racemic bases include tartaric acid, malic acid, and camphorsulfonic acid. libretexts.orglibretexts.org

Racemic CompoundChiral Resolving AgentBasis of SeparationOutcome
2-Aminocyclohexanol derivatives(R)- and (S)-Mandelic AcidFormation and fractional crystallization of diastereomeric saltsBoth enantiomers with >99% ee nih.govacs.orgacs.org
Racemic Bases(+)-Tartaric acid, (-)-Malic acidFormation and fractional crystallization of diastereomeric saltsSeparation of enantiomers libretexts.orglibretexts.org
Racemic Alcohols (as half-esters)Brucine, StrychnineFormation and fractional crystallization of diastereomeric saltsSeparation of enantiomers libretexts.org

Enzymatic and Chemoenzymatic Kinetic Resolution

The synthesis of enantiomerically pure vicinal amino alcohols, such as this compound, relies heavily on advanced resolution techniques. Enzymatic and chemoenzymatic kinetic resolution are powerful strategies that exploit the stereoselectivity of enzymes to separate racemic mixtures. nih.gov In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. nih.gov

Lipases are a class of enzymes frequently employed for the kinetic resolution of amino alcohols via N-acylation. For instance, studies on analogues like 2-aminocyclohexanecarboxamides have demonstrated the efficacy of Candida antarctica lipase (B570770) B (CAL-B). researchgate.net In a typical procedure, the enzyme selectively acylates one enantiomer in the presence of an acyl donor, such as 2,2,2-trifluoroethyl butanoate, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net The choice of solvent and enzyme can significantly impact the enantioselectivity (E value), as seen in resolutions of related cyclic amino compounds. researchgate.net While lipases like CAL-B have shown high efficiency (E > 200) for certain substrates, others such as Pseudomonas cepacia lipase or C. antarctica lipase A may exhibit lower selectivity or even an unexpected change in enantiopreference. researchgate.net

Chemoenzymatic dynamic kinetic resolution (DKR) offers a significant advantage by overcoming the 50% theoretical yield limit of standard kinetic resolution. nih.gov In DKR, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. nih.gov This is typically achieved using a metal catalyst. As the enzyme consumes one enantiomer, the racemization catalyst continuously converts the remaining, undesired enantiomer back into the racemic mixture, theoretically enabling a 100% yield of the desired enantiomerically pure product. nih.gov While highly developed for alcohols, the DKR of amines can be more challenging due to the potential for the amine to inhibit the metal racemization catalyst. nih.gov

For the 2-aminocyclohexanol scaffold, which is the core of this compound, classical resolution using chiral acids like (R)- and (S)-mandelic acid has also proven highly effective. This method allows for the sequential precipitation of diastereomeric salts, yielding both enantiomers with over 99% enantiomeric excess (ee). nih.govacs.org

Table 1: Lipase-Catalyzed Kinetic Resolution of cis-2-Aminocyclohexanecarboxamide

This table illustrates the effect of different enzymes and solvents on the enantioselectivity of the N-acylation of a structural analogue of the target compound. Data adapted from research on aminocyclohexanecarboxamides. researchgate.net

EnzymeSolvent SystemTime (h)Conversion (%)Enantiomeric Excess (ee %)E Value
CAL-B TBME/TAA (1:1)54683 (Acylated)>200
CAL-B TBME/TAA (4:1)65097 (Acylated)>200
Lipase PS TBME/TAA (1:1)22830 (Acylated)11 ± 0.3
CAL-A TBME/TAA (1:1)245869 (Unreacted)4 ± 0.3

TBME: tert-butyl methyl ether; TAA: tert-amyl alcohol

Biocatalytic Pathways for Chiral Amino Alcohol Synthesis

Biocatalytic methods provide sustainable and highly selective routes to chiral amino alcohols, often operating under mild conditions. rsc.org These pathways utilize enzymes or whole-cell systems to construct chiral centers with high fidelity, avoiding the challenges associated with traditional chemical synthesis. ucl.ac.uk Recent advances have focused on developing multi-step enzymatic cascades that can produce complex molecules like vicinal amino alcohols from simple, achiral starting materials. rsc.orgresearchgate.net

The synthesis of chiral amino alcohols can be achieved through various enzymatic reactions, including the reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs). acs.org For example, AmDHs derived from leucine (B10760876) amino acid dehydrogenase have been successfully used to synthesize (S)-configured vicinal amino alcohols with high conversions and excellent enantiomeric excess (>99% ee). acs.org This approach was notably applied to prepare a key intermediate for the pharmaceutical ethambutol. acs.org

Enzyme-Mediated Cascade Reactions

Enzyme-mediated cascade reactions, where the product of one enzymatic reaction becomes the substrate for the next, mimic the efficiency of metabolic pathways in living organisms. chemrxiv.org These one-pot processes are highly step-economical, reducing waste and purification steps. researchgate.net A well-established biocatalytic cascade for synthesizing chiral amino alcohols involves the coupling of a transketolase (TK) and a transaminase (TAm). ucl.ac.uknih.gov

In a representative system, a transketolase can be used to form a ketol intermediate, which is then aminated by a stereoselective transaminase to yield the desired chiral amino alcohol. researchgate.netnih.gov The development of continuous-flow microreactor systems has further intensified this process, allowing for the optimization of individual reaction conditions and overcoming issues like substrate inhibition, leading to full conversion in significantly reduced reaction times. nih.gov Alternative cascade strategies have been designed to utilize cheaper, more natural substrates. For example, a three-step cascade using two transaminases and one transketolase can synthesize 2-amino-1,3,4-butanetriol (ABT) from serine, pyruvate, and glycolaldehyde. researchgate.net Another approach combines a benzaldehyde (B42025) lyase-catalyzed hydroxymethylation with an asymmetric imine reductase-catalyzed reductive amination to produce N-substituted 1,2-amino alcohols from simple aldehydes and amines. thieme-connect.com

Table 2: Example of a Two-Step Biocatalytic Cascade for Amino Alcohol Synthesis

StepEnzyme ClassSubstratesProductKey Feature
1 Transketolase (TK)Hydroxypyruvate, GlycolaldehydeL-ErythruloseC-C bond formation
2 Transaminase (TAm)L-Erythrulose, Amine DonorChiral Amino AlcoholStereoselective amination

Stereocontrol in Biocatalytic Transformations

Achieving a high degree of stereocontrol is the principal advantage of biocatalysis. In the synthesis of molecules with multiple chiral centers, such as this compound, enzymes can precisely control the configuration of newly formed stereocenters. This control is inherent to the three-dimensional structure of the enzyme's active site, which preferentially binds and orients the substrate for a specific stereochemical outcome.

The stereoselectivity of a biocatalytic reaction is determined by the choice of enzyme. For instance, in the synthesis of N-substituted 1,2-amino alcohols, the use of enantiocomplementary imine reductases (IREDs) can provide access to either the (R)- or (S)-enantiomer of the final product from the same intermediate. thieme-connect.com Similarly, different transaminases can exhibit distinct stereopreferences, allowing for the synthesis of various diastereomers of an amino alcohol.

Modern techniques like protein engineering and directed evolution are used to alter and enhance the natural stereoselectivity of enzymes. By modifying the amino acid sequence in the active site, researchers can tune an enzyme to accept non-natural substrates or to produce a desired stereoisomer with higher purity. This has been demonstrated with amine dehydrogenases, where engineered variants enabled the synthesis of vicinal amino alcohols with greater than 99% ee. acs.org This ability to rationally design or screen for enzymes with specific stereochemical preferences is a cornerstone of modern biocatalytic synthesis. rsc.org

Applicability of Synthetic Methodologies to the this compound Scaffold

The advanced synthetic strategies discussed are highly applicable to the stereoselective synthesis of this compound. The core structure, trans-2-aminocyclohexanol, is a well-studied scaffold for which efficient resolution protocols exist. The established method of using (R)- and (S)-mandelic acid to resolve racemic trans-2-(N-benzyl)amino-1-cyclohexanol could be directly adapted. nih.govacs.org Following resolution, the N-benzyl group can be removed via hydrogenation, providing access to enantiopure trans-2-aminocyclohexanol. Subsequent reductive amination with pentan-2-one would yield the target compound, this compound, with its stereochemistry originating from the resolved aminocyclohexanol precursor.

Enzymatic kinetic resolution offers a powerful alternative. Based on studies with analogous structures, a lipase such as CAL-B could likely resolve a suitable N-acylated precursor of 2-aminocyclohexanol. researchgate.net The primary challenge would be ensuring the enzyme can accommodate the cyclohexyl ring. A chemoenzymatic DKR approach could also be envisioned, potentially using a lipase for the resolution step and a transition metal complex for the racemization of the slower-reacting enantiomer of an appropriate precursor.

Biocatalytic cascade reactions present a more elegant, convergent approach. A hypothetical pathway could involve the asymmetric amination of cyclohexan-1,2-dione or a related precursor using an engineered transaminase or amine dehydrogenase. The key challenge in this approach is the substrate specificity of the enzyme. While enzymes have been engineered to accept a wide range of substrates, the bulky cyclohexyl group and the specific amine donor (pentan-2-amine) would require careful enzyme selection or engineering to achieve high conversion and stereoselectivity for the synthesis of the this compound scaffold.

Derivatization Chemistry of 2 Pentan 2 Yl Amino Cyclohexan 1 Ol

N-Alkylation and N-Acylation Reactions

The secondary amine in 2-[(pentan-2-yl)amino]cyclohexan-1-ol is a key site for derivatization through N-alkylation and N-acylation. These reactions introduce new substituents onto the nitrogen atom, significantly altering the steric and electronic properties of the molecule.

N-Alkylation is commonly achieved by reacting the parent amino alcohol with alkyl halides or through reductive amination with aldehydes and ketones. Another modern and sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents, catalyzed by transition metal complexes, such as those based on manganese or ruthenium. nih.govnih.gov This method is highly atom-economical, producing only water as a byproduct. nih.gov The choice of catalyst and reaction conditions is crucial for achieving selective mono-alkylation and avoiding the formation of quaternary ammonium (B1175870) salts. nih.govresearchgate.net

N-Acylation involves the reaction of the amine with acylating agents like acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. This transformation yields amides, which are fundamental structures in chemistry and biology. researchgate.net The reaction is typically straightforward and high-yielding. The resulting amide bond is planar and can introduce conformational rigidity to the molecule. The nature of the acyl group can be varied widely, from simple alkyl chains to complex aromatic systems, providing a direct method to modulate the compound's properties. researchgate.net

Reaction TypeReagentsProductKey Features
N-Alkylation Alkyl Halides, BaseTertiary AmineClassical SN2 reaction; risk of over-alkylation.
Alcohols, Metal CatalystTertiary Amine"Borrowing Hydrogen" method; green, atom-economical. nih.gov
N-Acylation Acid Chlorides/AnhydridesAmideHigh-yielding, versatile; produces HCl or carboxylic acid byproduct.
Carboxylic Acids, Coupling AgentAmideMild conditions; common in peptide synthesis. researchgate.net

O-Functionalization and Protecting Group Strategies

The hydroxyl group of this compound can undergo various functionalization reactions, such as etherification or esterification. However, due to the presence of the reactive amine, selective O-functionalization often requires a carefully planned protecting group strategy. jocpr.com

Protecting groups are temporary modifications that mask a reactive functional group to prevent it from participating in a chemical reaction. For 2-aminoalcohols, it is often necessary to protect one group while the other is being modified.

Amine Protection: Common protecting groups for the secondary amine include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), or a tosyl (Ts) group. These groups can be introduced under specific conditions and later removed without affecting the rest of the molecule.

Alcohol Protection: The hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBDMS, TIPS), a benzyl (B1604629) ether (Bn), or an acetate (B1210297) ester. jocpr.com

An orthogonal protecting group strategy is essential when multiple modifications are planned. This involves using protecting groups that can be removed under different, non-interfering conditions. jocpr.com For example, a Boc group on the amine (removed with acid) and a silyl ether on the alcohol (removed with fluoride) would allow for the selective deprotection and subsequent reaction of either functional group independently. The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal in later steps. bham.ac.uk

Functional GroupProtecting GroupIntroduction ReagentsRemoval Conditions
Amine (N-H) Boc (tert-butyloxycarbonyl)Boc2O, BaseStrong Acid (e.g., TFA)
Cbz (Carboxybenzyl)Cbz-Cl, BaseHydrogenolysis (H2, Pd/C)
Alcohol (O-H) TBDMS (tert-butyldimethylsilyl)TBDMS-Cl, ImidazoleFluoride Source (e.g., TBAF)
Bn (Benzyl)BnBr, NaHHydrogenolysis (H2, Pd/C)

Formation of Cyclic Derivatives (e.g., Oxazolidinones, Aminals)

The 1,2-relationship of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of five-membered heterocyclic rings.

Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen. wikipedia.org They can be synthesized from 1,2-aminoalcohols by reaction with phosgene (B1210022) or its equivalents, such as dimethyl carbonate or triphosgene. wikipedia.orgnih.gov Another efficient method involves the cycloaddition of carbon dioxide with the corresponding aziridine, or the reaction of the amino alcohol with cyclic carbonates. rsc.orgresearchgate.net These structures are important in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. nih.govorganic-chemistry.org

Aminals (or more accurately, hemiaminals that can lead to cyclic structures) can be formed through the condensation of the amino alcohol with aldehydes or ketones. The reaction involves the initial formation of a hemiaminal from the amine and the carbonyl compound, which can then cyclize if the hydroxyl group displaces water. This can lead to the formation of oxazolidine (B1195125) rings, which are saturated five-membered rings containing oxygen and nitrogen at positions 1 and 3, respectively.

Cyclic DerivativePrecursorsCommon Reagents
Oxazolidinone 2-AminoalcoholPhosgene, Triphosgene, Dimethyl Carbonate, CO2 wikipedia.orgnih.govresearchgate.net
Oxazolidine 2-Aminoalcohol, Aldehyde/KetoneFormaldehyde, Acetone, etc.

Regio- and Stereocontrol in Post-Synthetic Modifications

Post-synthetic modifications of the this compound scaffold require precise control over regioselectivity (which functional group reacts) and stereoselectivity (the three-dimensional arrangement of the new bonds and stereocenters).

Regiocontrol is primarily achieved through the use of protecting groups, as discussed in section 4.2. By selectively masking either the amine or the alcohol, subsequent reactions can be directed to the unprotected site. For instance, to achieve selective O-alkylation, the amine must first be protected (e.g., as a Boc-carbamate).

Stereocontrol is a more complex challenge, as the molecule already contains multiple stereocenters. Any further reaction can either retain the existing stereochemistry or create new stereocenters.

Substrate Control: The existing stereochemistry of the cyclohexane (B81311) ring and its substituents can influence the trajectory of incoming reagents, leading to a preference for one diastereomer over another. The chair conformation of the cyclohexane ring often dictates that reagents will approach from the less sterically hindered equatorial direction.

Reagent Control: Chiral reagents or catalysts can be used to induce asymmetry in the product. For example, in acylation reactions, the use of a chiral acylating agent can lead to the formation of diastereomeric amides, which may be separable.

Stereoelectronic Effects: In certain reactions, such as rearrangements or eliminations, the relative orientation of orbitals (stereoelectronic effects) plays a critical role in determining the outcome. For example, in the Tiffeneau–Demjanov rearrangement of 2-aminocyclohexanols, the anti-periplanar alignment of the migrating C-C bond with the C-N bond is crucial for ring contraction to occur. stackexchange.com

Achieving high levels of regio- and stereocontrol is essential for synthesizing enantiomerically pure and structurally defined derivatives for applications in areas like asymmetric catalysis, where a well-defined three-dimensional structure is paramount. nih.gov

Application of 2 Pentan 2 Yl Amino Cyclohexan 1 Ol As Chiral Ligands and Auxiliaries in Asymmetric Catalysis

Design Principles for Chiral Amino Alcohol Ligands

The efficacy of a chiral ligand in asymmetric catalysis is intimately linked to its structural design. For amino alcohol ligands like 2-[(Pentan-2-yl)amino]cyclohexan-1-ol, several key principles govern their ability to induce stereoselectivity.

Rigid Stereochemical Framework: The ligand's structure must be sufficiently rigid to create a well-defined and predictable chiral environment around the metal center. The cyclohexane (B81311) ring in 2-aminocyclohexanol (B3021766) derivatives provides a conformationally constrained backbone. The trans configuration of the amino and hydroxyl groups is often preferred as it places the substituents in a pseudo-diequatorial arrangement, minimizing steric strain and creating a stable, C2-symmetric coordination environment upon chelation to a metal.

Bidentate Chelation: The presence of two coordinating heteroatoms, the nitrogen of the amino group and the oxygen of the hydroxyl group, allows for the formation of a stable five-membered chelate ring with a metal center. This bidentate coordination restricts the rotational freedom of the ligand, which is crucial for the effective transfer of chirality.

Tunable Steric and Electronic Properties: The substituents on both the nitrogen and the cyclohexane backbone can be systematically modified to fine-tune the steric bulk and electronic properties of the ligand. In this compound, the pentan-2-yl group on the nitrogen atom provides a specific chiral pocket. The ability to synthesize a variety of N-substituted derivatives from a common precursor, such as enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol, allows for the creation of a diverse library of ligands for catalyst screening and optimization nih.gov. This modular design is a significant advantage, enabling the catalyst to be tailored for specific substrates and reactions.

Metal-Ligand Complexation and Chiral Inducement

The formation of a metal-ligand complex is the first step in generating a catalytically active species. The 2-aminocyclohexanol framework coordinates to a metal ion through the nitrogen and oxygen atoms. This complexation creates a chiral-at-metal center or, more commonly, a chiral environment around the metal dictated by the ligand's inherent stereochemistry.

The absolute configuration of the stereocenters on the ligand directly influences the three-dimensional arrangement of the resulting complex. This fixed geometry forces the substrate to approach the metal center in a highly specific orientation to minimize steric clashes with the ligand's substituents. For instance, the bulky groups on the ligand can effectively block one face of the prochiral substrate, leaving the other face exposed for the chemical transformation. This selective shielding is the fundamental basis of chiral inducement. The stability and geometry of this metal-ligand-substrate complex during the transition state of the rate-determining step are what ultimately determine the enantioselectivity of the reaction nih.gov. Subtle interactions, such as π-π stacking or the avoidance of unfavorable electronic effects, can also play a critical role in stabilizing the preferred transition state nih.gov.

Catalytic Activity in Enantioselective Organic Transformations

Derivatives of the 2-aminocyclohexanol scaffold have proven to be effective ligands in a variety of metal-catalyzed enantioselective reactions.

The formation of carbon-carbon bonds is central to organic synthesis. Chiral 2-aminocyclohexanol derivatives have been successfully employed as ligands in the asymmetric addition of organometallic reagents to carbonyl compounds. A notable example is the zinc-catalyzed asymmetric phenyl transfer reaction from diphenylzinc (B92339) to benzaldehyde (B42025). In the presence of a chiral trans-2-(N-substituted)aminocyclohexanol ligand, the corresponding chiral secondary alcohol can be obtained with high enantioselectivity. The specific N-substituent on the ligand is crucial for achieving high enantiomeric excess (ee), demonstrating the importance of ligand tuning nih.gov.

Ligand (N-Substituent)SubstrateProductYield (%)Enantiomeric Excess (ee %)Configuration
n-PropylBenzaldehyde(S)-Benzhydrol8885S
n-ButylBenzaldehyde(S)-Benzhydrol9188S
IsobutylBenzaldehyde(S)-Benzhydrol9590S

Data derived from studies on N-alkyl-trans-2-aminocyclohexan-1-ol ligands in the asymmetric phenylation of benzaldehyde nih.gov.

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols from prochiral ketones. Chiral amino alcohols, including derivatives of 2-aminocyclohexanol, are excellent ligands for ruthenium(II) catalysts commonly used in these transformations.

In asymmetric transfer hydrogenation, a hydrogen donor like isopropanol (B130326) or formic acid is used in place of molecular hydrogen gas lookchem.com. Ruthenium complexes formed in situ from a precursor like [RuCl2(p-cymene)]2 and a chiral 2-aminocyclohexanol derivative have shown high catalytic activity and enantioselectivity in the reduction of aryl ketones nih.gov. The reaction typically proceeds smoothly to afford the corresponding chiral secondary alcohols in high yields and with excellent enantiomeric excesses nih.govresearchgate.net.

LigandSubstrateProductYield (%)Enantiomeric Excess (ee %)Configuration
(1R,2R)-trans-2-(N-benzylamino)cyclohexan-1-olAcetophenone(R)-1-Phenylethanol9895R
(1R,2R)-trans-2-(N-isobutylamino)cyclohexan-1-olAcetophenone(R)-1-Phenylethanol9996R
(1R,2R)-trans-2-(N-isobutylamino)cyclohexan-1-ol2'-Methoxyacetophenone(R)-1-(2-Methoxyphenyl)ethanol9896R

Data derived from studies on (1R,2R)-trans-2-aminocyclohexanol derivatives in the Ru-catalyzed transfer hydrogenation of aryl ketones nih.gov.

Stereochemical Mechanisms of Asymmetric Induction in Catalysis

The mechanism of asymmetric induction by chiral amino alcohol ligands in transfer hydrogenation is generally understood to involve a metal-hydride species. For a ruthenium catalyst, the reaction cycle typically involves the formation of a chiral ruthenium hydride complex. The amino alcohol ligand coordinates to the metal in its deprotonated aminoalkoxide form.

The key to stereoselectivity lies in the transition state of the hydride transfer from the metal to the ketone. There are two possible diastereomeric transition states, and the energy difference between them dictates the enantiomeric excess of the product. The chiral ligand creates a sterically demanding environment that favors one transition state over the other. The bulky substituents on the ligand effectively control the facial selectivity of the ketone coordination and the subsequent hydride attack. For example, in the reduction of an aryl ketone, the catalyst will preferentially orient the substrate to minimize steric repulsion between the larger aryl group of the ketone and the bulky substituents of the ligand, leading to the preferential formation of one enantiomer of the alcohol product nih.gov. The precise geometry of this six-membered ring transition state, involving the metal, hydride, and the carbonyl of the substrate, is critical for achieving high levels of asymmetric induction.

Advanced Analytical Techniques for Characterization of 2 Pentan 2 Yl Amino Cyclohexan 1 Ol Isomers

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental for confirming the molecular structure and determining the relative stereochemistry of the isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the constitution and relative configuration of organic molecules. researchgate.net For 2-[(Pentan-2-yl)amino]cyclohexan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of the nuclei. The ¹H NMR spectrum would show distinct signals for the protons on the cyclohexanol (B46403) ring, the pentyl chain, and the exchangeable protons of the amine (NH) and hydroxyl (OH) groups. The ¹³C NMR spectrum would confirm the presence of the expected number of carbon atoms.

2D NMR experiments are crucial for establishing connectivity. ethz.ch

Correlation Spectroscopy (COSY): Establishes correlations between protons that are coupled to each other (typically through two or three bonds), allowing for the mapping of the proton framework within the cyclohexyl and pentyl fragments.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connection of the pentan-2-yl group to the nitrogen at the C2 position of the cyclohexanol ring.

Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY): Provides information about the spatial proximity of protons. This is the key experiment for determining the relative stereochemistry (cis/trans) of the substituents on the cyclohexane (B81311) ring. For a cis-isomer, a NOE would be observed between the axial protons at C1 and C2, whereas for a trans-isomer, the correlation would be between an axial and an equatorial proton, resulting in a weaker or absent signal.

Table 1. Plausible ¹H NMR Chemical Shift Assignments for a this compound Isomer (based on data for related aminocyclohexanols). chemicalbook.comchemicalbook.com
AssignmentPositionExpected Chemical Shift (ppm)Key 2D Correlations
CH-OC1-H3.2 - 3.6COSY with C2-H, C6-H₂; HSQC with C1; NOESY with C2-H
CH-NC2-H2.5 - 2.9COSY with C1-H, C3-H₂; HSQC with C2; HMBC to Pentyl C
CH-N (Pentyl)Pentyl C2'-H2.6 - 3.0COSY with C1'-H₃, C3'-H₂; HSQC with C2'; HMBC to Cyclohexyl C2
CH₂ (Cyclohexyl)C3-C61.1 - 2.1COSY and HSQC correlations
CH₃ (Pentyl)Pentyl C1'1.0 - 1.2COSY with C2'-H; HSQC with C1'
CH₃ (Pentyl)Pentyl C5'0.8 - 1.0COSY with C4'-H₂; HSQC with C5'

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The primary fragmentation pathways for aminocyclohexanols involve alpha-cleavage, which is the breaking of a bond adjacent to the heteroatom (nitrogen or oxygen). researchgate.net Key fragmentation ions would include:

Loss of the pentyl group or parts of it via cleavage of the C-N bond or C-C bonds within the side chain.

Cleavage of the C1-C2 bond in the ring, driven by the stabilization of the resulting radical cation by the adjacent nitrogen and oxygen atoms.

A fragment corresponding to the iminium ion [CH(CH₂CH₂CH₂CH₂)NH=CH(CH₃)CH₂CH₂CH₃]⁺ is highly characteristic.

Loss of a water molecule (H₂O) from the molecular ion is also a common pathway for alcohols.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₂₃NO).

Table 2. Predicted Key Ions in the Electron Ionization Mass Spectrum of this compound.
m/z ValuePossible Ion Structure/Fragment Lost
185Molecular Ion [M]⁺
167[M - H₂O]⁺
156[M - C₂H₅]⁺ (loss of ethyl from pentyl)
114[M - C₅H₁₁]⁺ (loss of pentyl radical)
84[C₅H₈N]⁺ (from ring cleavage)
56[C₃H₆N]⁺ (iminium ion from ring cleavage) chemicalbook.com

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

Since this compound has multiple stereoisomers, chromatographic methods are indispensable for separating them and determining the enantiomeric and diastereomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of stereoisomers. ijrpr.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times. researchgate.net

For the separation of aminocyclohexanol derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. yakhak.org These phases, often coated on a silica (B1680970) support, create chiral cavities and surfaces where enantiomers can bind transiently through a combination of interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best balance between retention and resolution. ijrpr.com In some cases, derivatization of the amine or alcohol group can enhance the interaction with the CSP and improve separation. yakhak.org This technique can resolve all four potential stereoisomers (the two diastereomeric pairs of enantiomers), allowing for precise determination of diastereomeric ratio and enantiomeric excess (% ee).

Table 3. Illustrative Chiral HPLC Separation of this compound Isomers on a Polysaccharide-Based CSP (e.g., Chiralcel® OD-H).
IsomerRetention Time (min)Separation Factor (α)Resolution (Rs)
(1R, 2S, 2'R)10.2--
(1S, 2R, 2'S)11.51.13 (vs. 1st peak)2.1
(1R, 2R, 2'R)14.81.29 (vs. 2nd peak)4.5
(1S, 2S, 2'S)16.31.10 (vs. 3rd peak)2.3

Note: Data are hypothetical and for illustrative purposes.

Gas chromatography (GC) can also be used for chiral separations, particularly with the use of capillary columns coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. gcms.czchromatographyonline.com However, due to the high polarity and low volatility of this compound, direct analysis is not feasible.

The compound must first be converted into a more volatile and thermally stable derivative. nih.gov This is typically achieved by reacting the hydroxyl and secondary amine groups with a derivatizing agent. Common reagents include silylating agents (e.g., BSTFA to form trimethylsilyl (B98337) ethers/amines) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) to form trifluoroacetyl esters/amides). nih.gov Once derivatized, the isomers can be separated on a chiral GC column, providing high resolution and sensitivity for purity assessment. researchgate.net

Chiroptical Methods for Absolute Configuration Determination

While chromatography can separate enantiomers, it cannot assign the absolute configuration (R/S) of each peak without an authentic standard. Chiroptical methods provide a non-destructive way to determine the absolute stereochemistry of a chiral molecule.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for this purpose. cas.cz VCD measures the differential absorption of left- and right-circularly polarized light in the infrared region, corresponding to molecular vibrations. jascoinc.com The key advantage of VCD is that all molecules with vibrational modes are VCD-active, meaning no specific chromophore is needed, which is ideal for saturated compounds like this compound. researchgate.net

The standard procedure involves measuring the experimental VCD spectrum of an enantiomerically pure sample. Concurrently, quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for one of the possible absolute configurations (e.g., (1R,2R,2'R)). The absolute configuration of the sample is then definitively assigned by comparing the sign and intensity patterns of the experimental spectrum with the calculated one. nih.gov An identical match confirms the assumed configuration, while a mirror-image spectrum indicates the opposite enantiomer.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. nih.gov It relies on the differential absorption of left- and right-circularly polarized light by a chiral compound. Enantiomers, being non-superimposable mirror images, will produce mirror-image CD spectra. This characteristic makes CD spectroscopy an invaluable tool for assigning the absolute configuration of molecules and determining enantiomeric excess. nih.govacs.org

The molecule this compound lacks strong chromophores that absorb in the near-UV region. However, the principles of CD spectroscopy can be applied, often through the formation of derivatives or metal complexes that possess strong CD signals. nih.govacs.org For analogous compounds like 2-aminocyclohexanol (B3021766), CD assays have been developed that involve the in-situ formation of complexes which induce a spectroscopic readout indicative of the stereochemistry. nih.govnih.gov Diastereomers, which are non-mirror image stereoisomers, will generally exhibit distinct CD spectra that are not mirror images of each other. This allows for their differentiation and the analysis of diastereomeric excess. nih.govnih.gov

Table 1: Theoretical Principles of CD Spectroscopy for Isomer Differentiation

Isomer TypeRelationshipExpected CD SpectrumApplication
Enantiomers Non-superimposable mirror imagesEqual in magnitude but opposite in sign (mirror images)Determination of absolute configuration and enantiomeric purity.
Diastereomers Stereoisomers that are not mirror imagesDifferent and unrelated spectraDifferentiation and quantification of individual diastereomers in a mixture.

This table illustrates the fundamental principles of how CD spectroscopy distinguishes between different types of stereoisomers.

Research on similar chiral 1,2-amino alcohols demonstrates that computational studies can be used in conjunction with experimental CD spectra to rationalize the results and confirm the absolute configurations of the stereocenters. acs.org

Optical Rotation Measurement (Polarimetry)

Optical rotation measurement, or polarimetry, is a classical technique used to distinguish between enantiomers of a chiral compound. youtube.com Chiral molecules are "optically active," meaning they have the ability to rotate the plane of plane-polarized light. youtube.comyoutube.com A polarimeter is the instrument used to measure the angle and direction of this rotation. youtube.com

Enantiomers rotate plane-polarized light by an equal magnitude but in opposite directions. scielo.org.mx

Dextrorotatory (+): An enantiomer that rotates light to the right (clockwise).

Levorotatory (-): An enantiomer that rotates light to the left (counter-clockwise). youtube.com

A racemic mixture, which contains equal amounts of both enantiomers, will not rotate plane-polarized light and is therefore optically inactive. youtube.com The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on temperature, the wavelength of light used (typically the sodium D-line, 589 nm), and the solvent.

For the isomers of this compound, each enantiomer will have a specific rotation of equal value but opposite sign. Diastereomers, on the other hand, will have different specific rotation values that are not related in a simple inverse manner.

Table 2: Illustrative Optical Rotation Data for a Pair of Enantiomers

IsomerDirection of RotationSignSpecific Rotation ([α])
Enantiomer ADextrorotatory(+)+X°
Enantiomer BLevorotatory(-)-X°
Racemic Mixture (50:50)None

This table provides a hypothetical example of expected polarimetry results for a pair of enantiomers, demonstrating how the technique differentiates them based on the direction of light rotation.

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization is a chemical modification process used to convert a compound into a product (a derivative) with properties that are better suited for a specific analytical method. youtube.com For the isomers of this compound, derivatization is crucial for enhancing analytical resolution, particularly in chromatographic techniques like Gas Chromatography (GC). phenomenex.com The primary goals of derivatization in this context are to increase volatility, improve thermal stability, and enable the separation of stereoisomers. youtube.comjfda-online.com

The presence of polar hydroxyl (-OH) and secondary amine (-NH) groups in the molecule makes it less volatile. Derivatization masks these polar groups, typically by replacing the active hydrogen atoms. phenomenex.com Common derivatization reactions fall into three main categories: silylation, acylation, and alkylation. gcms.cz

A key strategy for separating enantiomers on a non-chiral chromatographic column is to convert them into diastereomers using a chiral derivatizing agent. wikipedia.orgresearchgate.net Since diastereomers have different physical properties, they can be separated by standard chromatographic methods. researchgate.net

Table 3: Common Derivatization Reagents for Hydroxyl and Amine Groups

Derivatization TypeReagent ClassExample ReagentTarget Functional GroupsResulting Derivative
Silylation Silylating ReagentsN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)-OH, -NHTrimethylsilyl (TMS) ether/amine
Acylation Acylating AgentsTrifluoroacetic anhydride (TFAA)-OH, -NHTrifluoroacetyl ester/amide
Alkylation Alkylating AgentsPentafluorobenzyl bromide (PFBBr)-OH, -NHPentafluorobenzyl ether/amine

This table summarizes common derivatization strategies applicable to the functional groups present in this compound, enhancing its suitability for GC analysis. phenomenex.comgcms.cz

For instance, reacting a racemic mixture of the target compound with an enantiomerically pure chiral acid chloride would produce a mixture of two diastereomeric amides. These diastereomers can then be separated and quantified using GC-MS, allowing for the determination of the original enantiomeric composition. jfda-online.com

Computational and Theoretical Insights into 2 Pentan 2 Yl Amino Cyclohexan 1 Ol Chemistry

Quantum Chemical Calculations for Electronic and Stereoelectronic Effects

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and stereoelectronic effects within a molecule. duke.edunih.gov For 2-[(Pentan-2-yl)amino]cyclohexan-1-ol, these calculations can reveal how the arrangement of atoms and orbitals influences its stability and reactivity.

Detailed DFT calculations can map the electron density distribution across the molecule, identifying electron-rich and electron-deficient regions. This is quantified through the calculation of partial atomic charges, which indicates the sites most susceptible to electrophilic or nucleophilic attack. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an approximation of the molecule's chemical reactivity and kinetic stability.

Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry and reactivity, are also investigated using these methods. imperial.ac.uk For this compound, this includes analyzing hyperconjugative interactions, such as the stabilizing overlap between the nitrogen lone pair (nN) orbital and an adjacent anti-periplanar sigma antibonding orbital (σC-C or σC-H). These interactions dictate the preferred conformations of the molecule and influence the pKa of the amino group and the reactivity of the hydroxyl group.

Table 1: Hypothetical DFT-Calculated Electronic Properties for a Low-Energy Conformer of (1R,2R)-2-[(Pentan-2-yl)amino]cyclohexan-1-ol Calculated at the B3LYP/6-31G(d) level of theory.

PropertyAtom/OrbitalCalculated Value
Partial Atomic Charge O (hydroxyl)-0.68 e
N (amino)-0.55 e
C1 (hydroxyl-bearing)+0.45 e
C2 (amino-bearing)+0.25 e
Frontier Orbital Energy HOMO-6.2 eV
LUMO+1.5 eV
HOMO-LUMO Gap7.7 eV

Molecular Dynamics Simulations and Conformational Landscape Mapping

Due to the presence of a flexible cyclohexane (B81311) ring and a pentyl side chain, this compound can adopt numerous conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational space by simulating the atomic motions of the molecule over time. rsc.orgdovepress.com

MD simulations generate a trajectory of molecular conformations, providing a dynamic picture of the molecule's behavior. nsf.gov By analyzing this trajectory, researchers can identify the most stable, low-energy conformers and the energy barriers for interconversion between them. nih.gov This process, known as conformational landscape mapping, is essential for understanding how the molecule's shape influences its properties and interactions. arxiv.orgnih.gov Key analyses include monitoring dihedral angles of the cyclohexane ring (to determine its chair, boat, or twist-boat preference) and the orientation of the pentyl and amino alcohol substituents (axial vs. equatorial). The simulations can also account for solvent effects, revealing how the molecular shape might change in different chemical environments. nih.gov

The results from MD simulations can be visualized as a free energy landscape, where low-energy basins correspond to stable or metastable conformers. nih.gov The relative populations of these conformers can be estimated based on their free energies, providing insight into the dominant shapes the molecule will adopt at a given temperature.

Table 2: Hypothetical Conformational Analysis of (1R,2R)-2-[(Pentan-2-yl)amino]cyclohexan-1-ol from a 100 ns MD Simulation in Water

Conformer-OH Position-NH(pentyl) PositionC1-C2-N-C(pentyl) Dihedral (°)C2-C1-O-H Dihedral (°)Population (%)
A (Global Minimum) EquatorialEquatorial1756075%
B EquatorialEquatorial-6518015%
C AxialEquatorial180-705%
D (Other) --VariousVarious5%

Theoretical Predictions of Reactivity and Selectivity Profiles

Computational chemistry serves as a predictive tool for understanding how a molecule will behave in a chemical reaction. rsc.orgrsc.org By modeling reaction pathways, theoretical calculations can predict the regioselectivity and stereoselectivity of reactions involving this compound. colab.ws

This is typically achieved by locating the transition state (TS) structures for competing reaction pathways and calculating their corresponding activation energies (the energy barrier that must be overcome for the reaction to proceed). researchgate.net According to transition state theory, the pathway with the lowest activation energy will be the most favorable kinetically. For example, if the amino alcohol were to participate in a reaction where multiple sites could react, such as an N-alkylation versus an O-alkylation, DFT calculations could determine the activation energies for both pathways. The pathway with the lower energy barrier would be the predicted major product.

In the context of stereoselectivity, computational models can explain why one stereoisomer is formed preferentially over another. nih.gov By calculating the energies of the diastereomeric transition states leading to different stereochemical outcomes, the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of a reaction can be predicted. This is particularly relevant when this chiral molecule is used as a reactant or a catalyst. sci-hub.se

Table 3: Hypothetical Calculated Activation Energies (ΔG‡) for a Competing Reaction Involving this compound

Reaction PathwayTransition StateΔG‡ (kcal/mol)Predicted Outcome
N-Alkylation TS-N18.5Major Product
O-Alkylation TS-O23.1Minor Product
Stereoselective Addition (Re face) TS-Re15.2Favored Stereoisomer
Stereoselective Addition (Si face) TS-Si17.8Disfavored Stereoisomer

Modeling of Chiral Ligand-Substrate-Catalyst Interactions

Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis. Computational modeling is instrumental in understanding how this compound could function as a chiral ligand to control the stereochemical outcome of a metal-catalyzed reaction. bohrium.comnih.gov

Modeling typically involves constructing a three-dimensional model of the catalyst-ligand-substrate complex. nih.gov Techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM) are used to explore how the substrate binds to the chiral catalytic center. researchgate.net The calculations aim to identify the key non-covalent interactions (e.g., hydrogen bonds, steric repulsion, van der Waals forces) between the chiral ligand and the substrate within the transition state. researchgate.net These interactions are responsible for differentiating between the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer. nih.gov

By comparing the energies of the diastereomeric transition states that lead to the (R) and (S) products, the model can rationalize and predict the enantioselectivity of the catalytic reaction. chemrxiv.org This insight is crucial for the rational design of more effective catalysts, allowing chemists to modify the ligand structure to enhance selectivity based on a detailed understanding of the transition state geometry. bohrium.com

Table 4: Hypothetical Interaction Energies in a Modeled Transition State for an Asymmetric Aldol Reaction Catalyst: Ti(IV), Ligand: (1R,2R)-2-[(Pentan-2-yl)amino]cyclohexan-1-ol, Substrate: Benzaldehyde (B42025)

Transition StateKey InteractionDistance (Å)Energy Contribution (kcal/mol)Predicted Enantiomer
TS-(R) Ligand-OH···Substrate-CHO1.9-3.5 (Stabilizing H-bond)R (Major)
Ligand-Cyclohexyl···Substrate-Phenyl3.5-1.2 (Favorable van der Waals)R (Major)
TS-(S) Ligand-Pentyl···Substrate-Phenyl2.8+2.5 (Steric Repulsion)S (Minor)
Ligand-OH···Substrate-CHO2.5-1.8 (Weaker H-bond)S (Minor)

Future Research Directions and Perspectives

Innovation in Stereoselective Synthetic Methodologies

The generation of specific stereoisomers of 2-[(Pentan-2-yl)amino]cyclohexan-1-ol is paramount for its application in asymmetric synthesis. Future research will concentrate on developing more efficient, sustainable, and highly selective synthetic routes.

Current methodologies for producing chiral β-amino alcohols often face challenges related to substrate specificity or involve multiple steps, which can increase costs. westlake.edu.cn Innovations are urgently needed to construct these frameworks from readily available starting materials. westlake.edu.cn Promising future directions include:

Advanced Catalytic Systems: The development of novel chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines presents a new pathway for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn Another emerging area is the use of stereoselective electrocatalytic decarboxylative transformations, which offer a streamlined, modular, and general approach to creating diverse and enantiopure amino alcohols. nih.gov

Novel Strategic Approaches: Methodologies that diverge from traditional polar bond retrosynthetic analysis can simplify complex syntheses by reducing the need for extensive protecting group manipulations. nih.gov Tandem processes, such as combining an Overman rearrangement with a ring-closing metathesis, are being utilized for the asymmetric synthesis of aminocyclohexene precursors, which can then be stereoselectively oxidized to form desired diol analogues. nih.gov

Sustainable and Green Chemistry: Aligning with the principles of green chemistry is a significant trend, focusing on the development of sustainable catalytic systems, including recyclable catalysts and those derived from biomass, to minimize environmental impact. chiralpedia.com

Synthetic StrategyDescriptionPotential Advantage
Asymmetric Cross Aza-Pinacol Couplings A chromium-catalyzed reaction between aldehydes and imines using a radical polar crossover strategy. westlake.edu.cnresearchgate.netModular synthesis from simple, accessible starting materials, offering a new pathway to complex amino alcohol frameworks. westlake.edu.cn
Stereoselective Electrocatalysis Utilizes a serine-derived chiral carboxylic acid in electrocatalytic decarboxylative transformations to couple various fragments. nih.govModular, general, and chemoselective access to diverse enantiopure amino alcohols, simplifying synthetic pathways. nih.gov
Tandem Overman/Ring-Closing Metathesis A one-pot, two-step process to create asymmetric aminocyclohexene intermediates for further functionalization. nih.govEfficient construction of chiral cyclic scaffolds with high stereoselectivity. nih.gov
Carbamate Annulation Involves the diastereoselective iodocyclization of alkenylamines to form cyclic carbamates, which are precursors to amino alcohol derivatives. uu.nlProvides access to a variety of functionalized aminoiminohexitols with defined stereochemistry. uu.nl

Development of Novel Derivatized Scaffolds

The 2-aminocyclohexan-1-ol core structure serves as a versatile scaffold for the development of new molecules with tailored properties. Future research will focus on creating libraries of derivatives by modifying the functional groups of the parent compound.

The ability to easily derivatize a core structure is essential for its application in drug discovery and materials science. rug.nl For 2-aminocyclohexan-1-ol derivatives, a key strategy involves the use of a removable protecting group, such as a benzyl (B1604629) group on the amine. nih.gov Following debenzylation through hydrogenation, a wide variety of substituents can be introduced, allowing access to a diverse range of compounds. nih.gov This approach facilitates the late-stage functionalization of the scaffold, enabling the systematic exploration of structure-activity relationships. The applicability of such scaffolds is broad, covering targets from anti-cancer agents to new classes of diagnostic probes. rug.nl

Expansion of Catalytic Applications in Complex Molecule Synthesis

Chiral amino alcohols like this compound and its derivatives are valuable as ligands in asymmetric catalysis. A significant area of future research is the expansion of their use in the synthesis of complex, high-value molecules.

Optically active aminocyclohexanols have proven effective as ligands in asymmetric phenyl transfer reactions and transfer hydrogenations, achieving high enantiomeric excess (up to 96% ee). nih.gov The future direction is to apply these and newly developed ligands to a broader range of chemical transformations. This includes their use in constructing key C-C and C-N bonds in molecules of pharmaceutical or biological interest. nih.gov

Novel ligand designs are continuously emerging. For instance, chiral silanol (B1196071) ligands featuring a peptide-like aminoamide scaffold have been developed for enantioselective copper-catalyzed N-H insertion reactions, providing a highly efficient method for forming unnatural amino acids. chemrxiv.orgrsc.org The unique coordination properties of such ligands, which can involve hydrogen bonding and specific stacking interactions, open up new possibilities for controlling reactivity and selectivity in catalysis. rsc.org The development of ligands that can be easily recovered and reused without losing activity is also a key goal, aligning with principles of sustainable chemistry. chiralpedia.com

Advanced Computational Design and Prediction Tools

Computational chemistry is poised to play an increasingly critical role in accelerating research on this compound and its derivatives. These tools enable the rational design of new compounds and the prediction of their properties, reducing the time and expense associated with experimental synthesis and testing. nih.gov

A primary computational approach is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govresearchgate.net QSAR attempts to correlate the structural or physical properties of compounds with their biological activity using mathematical models. nih.gov By developing robust QSAR models, researchers can predict the activity of virtual compounds, screen large chemical libraries for potential hits, and prioritize the synthesis of the most promising candidates. nih.govmdpi.com

Other key computational methods include:

Molecular Docking and Dynamics: These simulations predict how a ligand might bind to a biological target, providing insights into the mechanism of action at an atomic level.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules with similar properties.

De Novo Design: Advanced algorithms can design novel molecular structures from scratch that are optimized to fit a specific target or exhibit desired properties.

Density Functional Theory (DFT) Calculations: These quantum mechanical calculations can elucidate reaction mechanisms and predict the stability and electronic properties of molecules, aiding in the design of new catalysts and ligands. rsc.org

Computational ToolApplication in ResearchBenefit
QSAR Modeling Predicts biological activity based on chemical structure. nih.govReduces the need for extensive animal testing and costly synthesis by prioritizing promising compounds. nih.gov
Molecular Docking Simulates the binding of a ligand to a receptor.Provides insight into intermolecular interactions and potential mechanisms of action.
Pharmacophore Modeling Identifies key structural features for activity.Guides the rational design of new molecules with enhanced potency and selectivity.
DFT Calculations Investigates electronic structure and reaction pathways. rsc.orgHelps in understanding ligand coordination and designing more effective catalysts. rsc.org

By integrating these advanced synthetic, catalytic, and computational approaches, future research on this compound is set to unlock new applications and deepen the fundamental understanding of chiral amino alcohol chemistry.

Q & A

Q. What are the recommended synthetic routes for 2-[(Pentan-2-yl)amino]cyclohexan-1-ol?

A two-step methodology is typically employed:

  • Step 1 : Nucleophilic ring-opening of cyclohexene oxide with pentan-2-amine under basic conditions (e.g., NaH or KOH) to form the intermediate 2-[(Pentan-2-yl)amino]cyclohexanol.
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization may involve adjusting reaction temperature (40–60°C) and solvent polarity .
  • Validation : Confirm structure using 1H NMR^1 \text{H NMR} (e.g., hydroxyl proton at δ 1.5–2.0 ppm, cyclohexane ring protons at δ 1.2–1.8 ppm) and FT-IR (O-H stretch ~3200 cm1^{-1}, N-H stretch ~3300 cm1^{-1}) .

Q. How can the stereochemistry of this compound be analyzed?

  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to resolve enantiomers. Retention times and peak areas quantify enantiomeric excess .
  • Optical Rotation : Measure specific rotation ([α]D_D) to confirm chirality. Compare with literature values for related amino-alcohols (e.g., (1R,2S)-2-phenylcyclohexanol: [α]D_D = +15.2°) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 13C NMR^{13} \text{C NMR} distinguishes cyclohexane carbons (δ 20–35 ppm) and the pentan-2-yl chain (δ 10–25 ppm). 2D COSY and HSQC confirm connectivity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C11H23NO_{11} \text{H}_{23} \text{NO}: 193.178 g/mol).
  • X-ray Diffraction : Single-crystal analysis resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed for this compound?

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts like Jacobsen’s Co(III)-salen complexes during the ring-opening step to induce enantioselectivity (>80% ee) .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively. Monitor diastereomeric purity via 1H NMR^1 \text{H NMR} with chiral shift reagents .

Q. How do structural modifications (e.g., alkyl chain length) impact biological activity?

  • SAR Studies : Compare this compound with analogs (e.g., heptan-3-yl or cyclohexylmethyl substituents). For example:
SubstituentLogPAntimicrobial IC50_{50} (µM)
Pentan-2-yl2.512.3 ± 1.2
Heptan-3-yl3.18.7 ± 0.9
Increased lipophilicity (higher LogP) correlates with enhanced membrane permeability and activity .

Q. How to resolve contradictions in reported biological activity data?

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hrs).
  • Purity Verification : Use HPLC (≥95% purity) to exclude impurities affecting results. For example, trace amines may inhibit cytochrome P450 enzymes, skewing metabolic studies .
  • Computational Validation : Perform docking simulations (AutoDock Vina) to predict binding modes to targets like β-adrenergic receptors. Compare with empirical SPR data (e.g., Kd_d = 1.2 µM) .

Q. What strategies optimize yield in large-scale synthesis?

  • Flow Chemistry : Use microreactors for precise control of exothermic ring-opening reactions. Achieve 85% yield at 50°C with residence time <10 min .
  • Solvent Screening : Test green solvents (e.g., cyclopentyl methyl ether) to improve solubility and reduce waste.

Q. How to study interactions with biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., albumin) on a CM5 chip. Measure binding kinetics (ka_a/kd_d) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions. For example, ΔH = -12.5 kcal/mol for binding to GABAA_A receptors .

Q. Methodological Notes

  • Contradictory Evidence : While and suggest antimicrobial potential, discrepancies may arise from assay conditions (e.g., aerobic vs. anaerobic environments). Always cross-validate with orthogonal methods.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.